molecular formula C10H6N4O B054449 Tetrazolo[1,5-a]quinoline-4-carbaldehyde CAS No. 121497-03-8

Tetrazolo[1,5-a]quinoline-4-carbaldehyde

Cat. No.: B054449
CAS No.: 121497-03-8
M. Wt: 198.18 g/mol
InChI Key: WAAKFCBUSIIVCY-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]quinoline-4-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. The fusion of the tetrazole ring with the quinoline nucleus enhances its pharmacological properties, making it a valuable scaffold for drug development .

Mechanism of Action

Target of Action

Tetrazolo[1,5-a]quinoline-4-carbaldehyde is primarily targeted towards various bacterial and fungal strains. It has shown significant antimicrobial activity against Gram-positive Bacillus subtilis, Gram-negative Escherichia coli, and two fungi, Candida albicans and Aspergillus niger . These organisms are the primary targets of this compound.

Mode of Action

It is known that the compound interacts with its targets, leading to significant antimicrobial activity . The tetrazole group, which is considered as a carboxylic group pharmacophore, possesses a wide range of biological activities . This suggests that the compound may interact with its targets through the tetrazole group, leading to its antimicrobial effects.

Biochemical Pathways

Given its antimicrobial activity, it is likely that the compound interferes with essential biochemical pathways in the target organisms, leading to their inhibition or death .

Result of Action

The primary result of the action of this compound is the inhibition of growth or killing of the target organisms. This is evidenced by its significant antimicrobial activity against various bacterial and fungal strains .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo[1,5-a]quinoline-4-carbaldehyde typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with sodium azide in a mixture of dimethyl sulfoxide (DMSO) and acetic acid (AcOH). The reaction proceeds through nucleophilic substitution, forming the tetrazole ring fused to the quinoline nucleus .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Tetrazolo[1,5-a]quinoline-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • Tetrazolo[1,5-a]quinoline-4-carbonitrile
  • Tetrazolo[1,5-a]quinoline-4-carboxylic acid
  • Tetrazolo[1,5-a]quinoline-4-methyl

Comparison: Tetrazolo[1,5-a]quinoline-4-carbaldehyde stands out due to its aldehyde functional group, which allows for further chemical modifications and derivatization. This makes it a versatile intermediate in organic synthesis compared to its nitrile, carboxylic acid, and methyl counterparts .

Biological Activity

Tetrazolo[1,5-a]quinoline-4-carbaldehyde is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant research findings.

Overview of Biological Activity

This compound exhibits a broad spectrum of biological activities, particularly antimicrobial effects against various pathogens. The compound's unique structure, which combines a tetrazole ring with a quinoline nucleus, enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Key findings include:

  • Bacterial Activity : Effective against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative).
  • Fungal Activity : Exhibits antifungal properties against Candida albicans and Aspergillus niger .

The mechanism by which this compound exerts its antimicrobial effects involves interference with essential biochemical pathways in target organisms. This disruption leads to the inhibition of growth or cell death .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Synthesis and Antimicrobial Evaluation :
    • A study synthesized various derivatives of this compound and evaluated their antimicrobial activities. The results indicated that some derivatives were as effective as standard antibiotics .
  • Antimalarial Potential :
    • In vitro studies assessed the antimalarial activity of synthesized quinoline derivatives, including this compound. Compounds demonstrated moderate to high activity against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 μg/mL .
  • Corrosion Inhibition :
    • This compound has also been studied for its electrochemical properties as a corrosion inhibitor in acidic environments. Its effectiveness was attributed to the formation of protective films on metal surfaces .

Comparative Analysis of Biological Activities

To highlight the efficacy of this compound compared to similar compounds, the following table summarizes key biological activities:

CompoundAntimicrobial ActivityAntimalarial ActivityCorrosion Inhibition
This compoundSignificantModerate to HighEffective
Tetrazolo[1,5-a]quinoline-4-carbonitrileModerateLowNot Studied
Tetrazolo[1,5-a]quinoline-4-carboxylic acidLowModerateNot Studied

Properties

IUPAC Name

tetrazolo[1,5-a]quinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O/c15-6-8-5-7-3-1-2-4-9(7)14-10(8)11-12-13-14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAKFCBUSIIVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=NN=NN23)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367925
Record name tetrazolo[1,5-a]quinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121497-03-8
Record name tetrazolo[1,5-a]quinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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